molecular formula C12H16N2O B8545479 1-Isobutyl-5-methoxy-1H-indazole

1-Isobutyl-5-methoxy-1H-indazole

Cat. No.: B8545479
M. Wt: 204.27 g/mol
InChI Key: GHIJNDZWQIKBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-5-methoxy-1H-indazole is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

1-Isobutyl-5-methoxy-1H-indazole and its derivatives have been investigated for their biological activities , which include:

  • Anticancer Properties : Indazole derivatives are recognized for their potential as anticancer agents. They can act as inhibitors of key proteins involved in cancer progression, such as kinases. For instance, some derivatives have shown effectiveness against various cancer cell lines, including lung and chronic myeloid leukemia cells, with IC50 values indicating significant potency .
  • Immune Modulation : This compound has been identified as a receptor agonist at the aryl hydrocarbon receptor, which plays a crucial role in immune response modulation. It stimulates the production of interleukin-22, enhancing mucosal immunity.
  • Inhibition of Enzymes : The compound has demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Structure-activity relationship (SAR) studies indicate that specific substitutions on the indazole scaffold significantly enhance IDO1 inhibition .

Synthesis and Methodologies

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for generating complex structures from simple starting materials. This method is favored for its sustainability and ability to produce diverse derivatives. The compound's reactivity is influenced by its functional groups, which facilitate various chemical reactions essential for further derivative synthesis.

Anticancer Activity

A study reported that a series of indazole derivatives exhibited potent anticancer activity against human cancer cell lines. One notable compound demonstrated an IC50 value of 5.15 µM against K562 cells, indicating promising therapeutic potential . The mechanism of action involves apoptosis induction and cell cycle arrest through the inhibition of specific oncogenic pathways.

Immune Modulation

Research highlighted that this compound acts as a selective agonist for the aryl hydrocarbon receptor, leading to increased levels of interleukin-22 in intestinal immune cells. This effect suggests its application in enhancing mucosal immunity and potentially treating inflammatory bowel diseases.

Enzyme Inhibition

In another study focusing on IDO1 inhibition, several indazole derivatives were synthesized and tested. The most potent derivative exhibited an IC50 value of 5.3 µM, underscoring the importance of the indazole framework in developing effective IDO inhibitors for cancer immunotherapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50 Value (µM)Reference
Anticancer (K562 Cells)Induces apoptosis and inhibits growth5.15
Immune ModulationStimulates interleukin-22 production-
IDO1 InhibitionInhibits enzyme involved in immune escape5.3

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-methoxy-1-(2-methylpropyl)indazole

InChI

InChI=1S/C12H16N2O/c1-9(2)8-14-12-5-4-11(15-3)6-10(12)7-13-14/h4-7,9H,8H2,1-3H3

InChI Key

GHIJNDZWQIKBTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)OC)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methoxy-1H-indazole (5.00 g, 33.7 mmol) in DMF (100 mL) was treated with K2CO3 (5.83 g, 42.2 mmol) and stirred at room temperature for 15 minutes. To this solution was added 1-bromo-2-methylpropane (5.09 g, 37.1 mmol) and the resulting mixture was heated to 110° C. for 18 hours. Another equivalent of 1-bromo-2-methyl-propane was added and the mixture continued to heat for 48 hours more. The mixture was concentrated under reduced pressure and dissolved in dichloromethane. The solution was washed with 1N HCl, filtered, and concentrated under reduced pressure. The residue was chromatographed on Biotage eluting with hexanes/ether (5:1) to afford 2.51 g of orange oil (36% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36%

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